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molecular formula C14H20N2O6 B8765656 2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester CAS No. 1105662-93-8

2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester

Cat. No. B8765656
M. Wt: 312.32 g/mol
InChI Key: GIHNMVYAYQGBMW-UHFFFAOYSA-N
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Patent
US07838674B2

Procedure details

6,8-Dioxo-2,5-diaza-spiro[3.5]nonane-2,7-dicarboxylic acid 2-tert-butyl ester 7-methyl ester (1.1 g; 3.5 mmol) is refluxed in acetonitrile/water (18 ml/2 ml) for 50 minutes and evaporated to dryness. The residue is triturated with CH2Cl2 to deliver the title compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6): Keto-enol tautomerism. 10.70 (s, 1H); 8.75 (s, 0.5H); 7.55 (s, 0.5H); 4.85 (s, 1H); 3.94 (bd, 2H); 3.86 (bd, 2H); 3.78 (bs (2H); 1.40 (s, 9H); MS (m/z) ES+: 255 (25; MH+); 199 (100).

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:20](=[O:21])[CH2:19][C:8]2([CH2:11][N:10]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:9]2)[NH:7][C:6]1=[O:22])=O>C(#N)C.O>[C:15]([O:14][C:12]([N:10]1[CH2:11][C:8]2([CH2:19][C:20](=[O:21])[CH2:5][C:6](=[O:22])[NH:7]2)[CH2:9]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(=O)C1C(NC2(CN(C2)C(=O)OC(C)(C)C)CC1=O)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is triturated with CH2Cl2

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2(C1)NC(CC(C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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